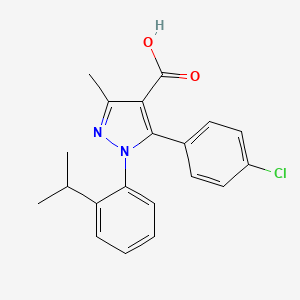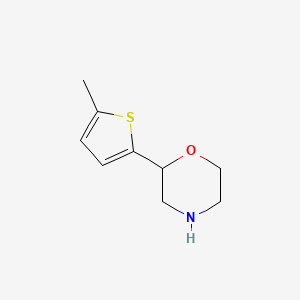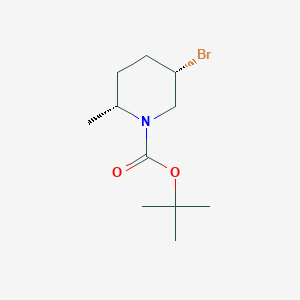
5-(4-Chlorophenyl)-1-(2-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chlorophenyl)-1-(2-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid, also known as CPPC, is a chemical compound that has been widely studied in scientific research. This compound belongs to the class of pyrazole carboxylic acids and has been found to have various biochemical and physiological effects.
Mechanism Of Action
5-(4-Chlorophenyl)-1-(2-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid acts as a selective cyclooxygenase-2 (COX-2) inhibitor, which is an enzyme responsible for the production of prostaglandins that cause inflammation, pain, and fever. By inhibiting COX-2, 5-(4-Chlorophenyl)-1-(2-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
5-(4-Chlorophenyl)-1-(2-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and inflammatory bowel disease. 5-(4-Chlorophenyl)-1-(2-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid has also been found to reduce fever in animal models of fever. Additionally, 5-(4-Chlorophenyl)-1-(2-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
5-(4-Chlorophenyl)-1-(2-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for studying inflammation, pain, and fever. Additionally, 5-(4-Chlorophenyl)-1-(2-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid has been found to have low toxicity and is well-tolerated in animal models. However, 5-(4-Chlorophenyl)-1-(2-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in certain experiments. Additionally, 5-(4-Chlorophenyl)-1-(2-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid has a short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for further research on 5-(4-Chlorophenyl)-1-(2-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid. One area of research is the development of more effective and selective COX-2 inhibitors. Another area of research is the investigation of 5-(4-Chlorophenyl)-1-(2-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid's potential use in the treatment of cancer, diabetes, and Alzheimer's disease. Additionally, further research is needed to determine the optimal dosage and administration of 5-(4-Chlorophenyl)-1-(2-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid in animal models and humans. Finally, more research is needed to investigate the potential side effects of 5-(4-Chlorophenyl)-1-(2-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid and its long-term safety.
Synthesis Methods
The synthesis of 5-(4-Chlorophenyl)-1-(2-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid involves the reaction of 4-chlorobenzaldehyde with 2-isopropylphenylhydrazine in the presence of acetic acid to form 4-(4-chlorophenyl)-1-(2-isopropylphenyl) hydrazine. This intermediate is then reacted with methyl acetoacetate in the presence of sodium ethoxide to form 5-(4-Chlorophenyl)-1-(2-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid.
Scientific Research Applications
5-(4-Chlorophenyl)-1-(2-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. 5-(4-Chlorophenyl)-1-(2-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid has also been studied for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
5-(4-chlorophenyl)-3-methyl-1-(2-propan-2-ylphenyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c1-12(2)16-6-4-5-7-17(16)23-19(14-8-10-15(21)11-9-14)18(20(24)25)13(3)22-23/h4-12H,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKJMVCLJBALTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-1-(2-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Furan-2-yl)-1-[2-(3-methylphenoxy)ethyl]benzimidazole](/img/structure/B2665104.png)
![N-[4-(dimethylamino)phenyl]-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2665105.png)

![2-((1H-indol-3-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2665110.png)

![(Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2665114.png)
![N-(4-(methylthio)benzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2665116.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2665117.png)

![N-[1-(methylsulfanyl)-2-nitrovinyl]-4-(trifluoromethoxy)aniline](/img/structure/B2665121.png)
![2-methoxy-4-(7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2665124.png)

![[(Cyanomethyl)(phenyl)carbamoyl]methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate](/img/structure/B2665126.png)
![Tert-butyl 2-(6-chloropyrazin-2-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2665127.png)